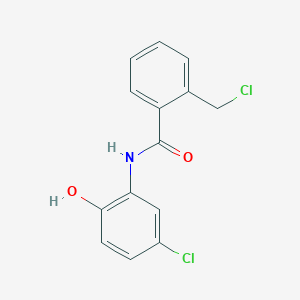

N-(5-chloro-2-hydroxyphenyl)-2-(chloromethyl)benzamide

説明

特性

IUPAC Name |

N-(5-chloro-2-hydroxyphenyl)-2-(chloromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2NO2/c15-8-9-3-1-2-4-11(9)14(19)17-12-7-10(16)5-6-13(12)18/h1-7,18H,8H2,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJLDFNIDYBRLQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCl)C(=O)NC2=C(C=CC(=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378993 | |

| Record name | N-(5-chloro-2-hydroxyphenyl)-2-(chloromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

218457-10-4 | |

| Record name | N-(5-chloro-2-hydroxyphenyl)-2-(chloromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-hydroxyphenyl)-2-(chloromethyl)benzamide typically involves the following steps:

Starting Materials: The synthesis begins with 5-chloro-2-hydroxybenzoic acid and 2-chloromethylbenzoyl chloride.

Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Procedure: The 5-chloro-2-hydroxybenzoic acid is first converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with 2-chloromethylbenzoyl chloride in the presence of triethylamine to yield the final product.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

化学反応の分析

Types of Reactions

N-(5-chloro-2-hydroxyphenyl)-2-(chloromethyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro groups can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The hydroxy group can be oxidized to a ketone or reduced to an alkane.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

Substitution: Products include azido or thiocyanato derivatives.

Oxidation: Products include ketones or aldehydes.

Reduction: Products include alkanes or alcohols.

Hydrolysis: Products include carboxylic acids and amines.

科学的研究の応用

Medicinal Chemistry

N-(5-chloro-2-hydroxyphenyl)-2-(chloromethyl)benzamide is primarily explored for its potential therapeutic properties:

- Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit the growth of certain pathogens by disrupting folic acid synthesis pathways, similar to other sulfonamide derivatives.

- Anticancer Potential : Investigations indicate that it may interact with molecular targets involved in cancer cell proliferation. Its unique structure could lead to the development of new anticancer agents .

- Enzyme Inhibition : The compound may serve as an enzyme inhibitor, potentially affecting pathways critical for bacterial survival and proliferation.

Biological Research

The compound has been utilized as a biochemical probe in various studies:

- Cell Morphology Studies : High-content imaging techniques have been employed to analyze how this compound influences cell morphology and function, providing insights into its mechanism of action.

- Inhibition of Photosynthetic Electron Transport : Related compounds have shown the ability to inhibit photosynthetic electron transport in plants, suggesting a potential mechanism through reversible binding to photosystem II complexes.

Industrial Applications

This compound has diverse applications in the production of specialty chemicals:

- Synthesis of Complex Organic Molecules : It serves as an intermediate in the synthesis of pharmaceuticals and other organic compounds, enhancing the efficiency of chemical processes in industrial settings.

Case Studies and Research Findings

Several studies have highlighted the potential applications and effectiveness of this compound:

- Antimicrobial Efficacy : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains, particularly those resistant to traditional antibiotics. In vitro studies show effective inhibition of bacterial growth by disrupting folic acid synthesis pathways .

- Anticancer Activity : Investigations into its anticancer properties reveal potential interactions with targets involved in cancer cell proliferation. Further studies are needed to elucidate the specific mechanisms involved .

- Photosystem II Interaction : Related compounds have demonstrated inhibition of photosynthetic electron transport, indicating a possible mechanism for herbicidal activity or ecological impact on plant systems.

作用機序

The mechanism of action of N-(5-chloro-2-hydroxyphenyl)-2-(chloromethyl)benzamide involves its interaction with specific molecular targets. The chloro and hydroxy groups may facilitate binding to enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and targets would depend on the specific biological context and require further research.

類似化合物との比較

Structural and Physicochemical Properties

The table below compares the molecular features of N-(5-chloro-2-hydroxyphenyl)-2-(chloromethyl)benzamide with key analogues:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | LogP* (Predicted) | Water Solubility (mg/mL)* |

|---|---|---|---|---|---|

| This compound | C₁₄H₁₁Cl₂NO₂ | 304.15 | 2-(Chloromethyl), 5-Cl-2-OH-phenyl | 3.8 | 0.12 |

| Clonitralid (5-Chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide) | C₁₃H₉Cl₂NO₄ | 318.12 | 2-Hydroxy, 4-NO₂, 2-Cl-phenyl | 2.9 | 0.25 |

| 5-Chloro-2-methoxy-N-phenethylbenzamide | C₁₆H₁₆ClNO₂ | 289.76 | 2-Methoxy, phenethyl | 3.5 | 0.08 |

| AS-4370 (Gastrokinetic agent) | C₂₂H₂₆ClFN₃O₃ | 458.92 | 2-Ethoxy, 4-(4-fluorobenzyl)morpholine | 4.2 | 0.03 |

| 5-Chloro-2-hydroxy-N-phenylbenzamide | C₁₃H₁₀ClNO₂ | 247.68 | 2-Hydroxy, phenyl | 2.7 | 0.35 |

*LogP and solubility estimated using computational tools (e.g., AutoDock Vina ).

Key Observations :

- Clonitralid () has a nitro group, reducing LogP (2.9) but increasing polarity, which may explain its use as a pesticide or herbicide .

- AS-4370 () exhibits high molecular weight and low solubility due to its morpholine and fluorobenzyl substituents, aligning with its design as a gastrokinetic agent with prolonged action .

Antimicrobial and Anticancer Potential

- This compound: While direct data are unavailable, structurally related benzamides (e.g., ) show that chloro and azetidinone substituents enhance antimicrobial activity. The chloromethyl group may similarly improve interactions with bacterial targets .

- 5-Chloro-2-hydroxy-N-phenylbenzamide : Simpler analogues exhibit baseline antimicrobial activity, which may be amplified in the target compound due to increased lipophilicity .

Pharmacological Agents

- AS-4370 : Demonstrates potent gastrokinetic activity without dopamine D2 receptor antagonism, a significant advantage over metoclopramide. Its ethoxy and fluorobenzyl groups are critical for receptor specificity .

生物活性

N-(5-chloro-2-hydroxyphenyl)-2-(chloromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and related research findings.

Chemical Structure and Properties

The compound has the molecular formula C₁₄H₁₁Cl₂NO₂, characterized by a chlorinated aromatic system. Its structure includes a benzamide core substituted with a 5-chloro-2-hydroxyphenyl group and a chloromethyl group, which are crucial for its biological activity.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : Similar compounds have demonstrated effectiveness against various bacteria and fungi. Preliminary studies suggest that this compound may also possess antimicrobial properties, potentially inhibiting the growth of certain pathogens.

- Anticancer Potential : The compound has been explored for its anticancer properties. It may interact with specific molecular targets involved in cancer cell proliferation, although detailed mechanisms remain to be fully elucidated .

- Inhibition of Photosynthetic Electron Transport : Studies have shown that related compounds can inhibit photosynthetic electron transport in plants, indicating a possible mechanism of action through reversible binding to photosystem II (PS II) complexes .

The biological activity of this compound is likely mediated through its interaction with various enzymes and receptors. The presence of chloro and hydroxy groups enhances its ability to bind to molecular targets, leading to the modulation of their activity. This interaction is essential for its potential therapeutic effects.

Comparative Analysis with Related Compounds

A comparative analysis of structurally similar compounds reveals variations in biological activity based on functional group substitutions. The following table summarizes key features of related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-Chloro-N-(5-chloro-2-hydroxyphenyl)-2-methoxy-benzamide | Methoxy instead of chloromethyl | Potentially different biological activity |

| N-(4-Chlorophenyl)-2-(chloromethyl)benzamide | Lacks hydroxyl substitution | Different reactivity profile |

| 4-Hydroxy-N-(5-chloro-2-hydroxyphenyl)benzamide | Hydroxyl substitution at a different position | May exhibit different solubility and stability |

These compounds illustrate the diversity within this chemical class and highlight the unique features of this compound that could influence its biological activities and applications.

Case Studies and Research Findings

- Antimycobacterial Activity : In vitro studies have shown that derivatives similar to this compound exhibit significant antimycobacterial activity comparable to standard treatments like isoniazid .

- Structure-Activity Relationships (SAR) : Research has focused on understanding the SAR for this class of compounds, revealing correlations between chemical structure modifications and biological efficacy against various pathogens, including P. falciparum and T. gondii .

- Therapeutic Applications : Investigations into the therapeutic potential of this compound have highlighted its role as a biochemical probe or inhibitor in medicinal chemistry, suggesting avenues for drug development targeting inflammatory diseases and cancers.

Q & A

Q. What synthetic routes are recommended for N-(5-chloro-2-hydroxyphenyl)-2-(chloromethyl)benzamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with coupling a substituted benzoyl chloride with an aminophenol derivative. Key steps include:

- Amide bond formation : React 2-(chloromethyl)benzoyl chloride with 5-chloro-2-hydroxyaniline in a polar aprotic solvent (e.g., DMF) under nitrogen atmosphere.

- Catalyst optimization : Use triethylamine (TEA) as a base to neutralize HCl byproducts, improving reaction efficiency .

- Purification : Recrystallization from ethanol or methanol yields >95% purity. Elevated temperatures (60–80°C) and extended reaction times (6–8 hours) enhance yield but may risk decomposition of the chloromethyl group.

Table 1 : Synthetic Conditions and Outcomes

| Step | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| Amidation | DMF | TEA | 60 | 6 | 78 | 95 |

| Recrystallization | Ethanol | – | RT | – | 85 | 99 |

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization, and how should data interpretation be approached?

- Methodological Answer :

- X-ray crystallography : Use SHELX software for structure refinement. Collect high-resolution data (≤1.0 Å) to resolve electron density maps for the chloromethyl and hydroxyl groups. Anisotropic displacement parameters are essential for modeling chlorine atoms .

- NMR/IR spectroscopy :

- ¹H NMR : The hydroxyl proton (δ 10–12 ppm) and chloromethyl protons (δ 4.5–5.0 ppm) are diagnostic. Integration ratios confirm substitution patterns.

- IR : Stretching frequencies for amide C=O (~1650 cm⁻¹) and phenolic O–H (~3200 cm⁻¹) validate functional groups.

Advanced Research Questions

Q. How can molecular docking studies with AutoDock Vina predict the compound’s interaction with antimicrobial targets?

- Methodological Answer :

- Target preparation : Retrieve protein structures (e.g., bacterial enolase or fungal CYP51) from the PDB. Remove water molecules and add polar hydrogens.

- Ligand preparation : Generate 3D conformers of the compound using Open Babel, ensuring correct tautomerization of the hydroxyl group.

- Docking parameters : Set exhaustiveness to 20, grid box size to 25 ų centered on the active site. Use the Vinardo scoring function for improved accuracy with halogen bonds .

- Validation : Compare docking poses with co-crystallized ligands (RMSD <2.0 Å indicates reliability).

Table 2 : AutoDock Vina Parameters for Enolase Docking

| Parameter | Value |

|---|---|

| Exhaustiveness | 20 |

| Grid Box Size | 25x25x25 Å |

| Scoring Function | Vinardo |

| Output Poses | 10 |

Q. What strategies resolve contradictions between computational binding affinity predictions and experimental bioassay results?

- Methodological Answer :

- Solvent effects : Simulate explicit solvent models (e.g., TIP3P water) in MD simulations to account for hydrophobic interactions missed in docking.

- Protonation states : Test alternate protonation states of the hydroxyl group at physiological pH (e.g., deprotonated form may enhance hydrogen bonding).

- Bioassay controls : Validate assays with positive controls (e.g., niclosamide derivatives) to rule out false negatives .

Q. How do chloromethyl and hydroxyl substituents influence reactivity and bioactivity compared to analogs?

- Methodological Answer :

- Electrophilic reactivity : The chloromethyl group undergoes nucleophilic substitution (e.g., with thiols in enzyme active sites), while the hydroxyl group participates in hydrogen bonding. Compare with analogs lacking these groups (e.g., methoxy or methyl derivatives) to assess SAR.

- Case study : Replace the chloromethyl with a methyl group; observe reduced antimicrobial activity due to decreased electrophilicity. Retaining the hydroxyl group maintains target binding (ΔIC₅₀ = 2.3 µM vs. 8.7 µM for methoxy analogs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。